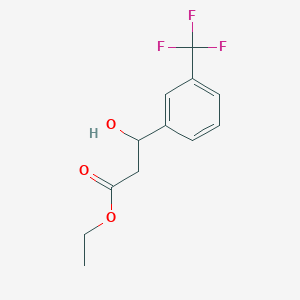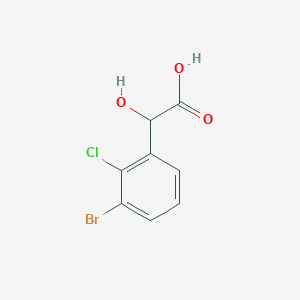
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine is a chemical compound that belongs to the class of phenoxazines Phenoxazines are heterocyclic compounds containing a nitrogen atom in a tricyclic structure The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis due to its stability under various reaction conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminophenol and a chlorinated aromatic compound.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or pyridine.
Chlorination: The chlorination of the phenoxazine ring can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenoxazine core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazine core to its corresponding reduced form, such as phenoxazine dihydro derivatives.
Substitution: The dichloro groups on the phenoxazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines (RNH2) or thiols (RSH) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives of phenoxazine.
Reduction: Dihydro derivatives of phenoxazine.
Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of 10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine involves its interaction with molecular targets through its phenoxazine core. The dichloro substitution enhances its reactivity, allowing it to form covalent bonds with target molecules. The tert-butyldimethylsilyl group provides stability and prevents unwanted side reactions during its interaction with biological or chemical targets .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Ether (TMS): Less stable compared to tert-butyldimethylsilyl ether.
Tert-Butyldiphenylsilyl Ether (TBDPS): More sterically hindered and provides greater stability than tert-butyldimethylsilyl ether.
Triisopropylsilyl Ether (TIPS): Offers high resistance to hydrolysis but is more challenging to introduce
Uniqueness
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine is unique due to the combination of the phenoxazine core with the tert-butyldimethylsilyl protecting group and dichloro substitutions. This combination provides a balance of stability, reactivity, and versatility in various chemical and biological applications.
Properties
Molecular Formula |
C18H21Cl2NOSi |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl-(4,6-dichlorophenoxazin-10-yl)-dimethylsilane |
InChI |
InChI=1S/C18H21Cl2NOSi/c1-18(2,3)23(4,5)21-14-10-6-8-12(19)16(14)22-17-13(20)9-7-11-15(17)21/h6-11H,1-5H3 |
InChI Key |
RQMHINOWMPTPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C2=C(C(=CC=C2)Cl)OC3=C1C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)

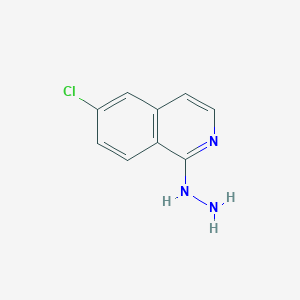
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)
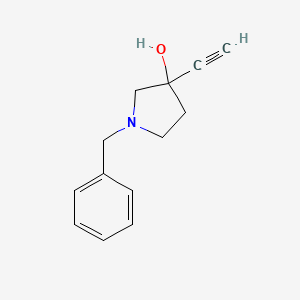
![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)

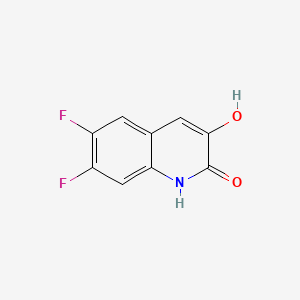

![4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)
